molecular formula C21H25NO4 B11503078 Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

Cat. No.: B11503078
M. Wt: 355.4 g/mol
InChI Key: VWFUWNNXMVYIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate can be compared with other similar isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 3-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

InChI

InChI=1S/C21H25NO4/c1-4-25-18-12-14-9-10-22-20(17(14)13-19(18)26-5-2)15-7-6-8-16(11-15)21(23)24-3/h6-8,11-13,20,22H,4-5,9-10H2,1-3H3

InChI Key

VWFUWNNXMVYIRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)C(=O)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.